2,4,6-Trichlorophenyl acetoacetate

Description

Contextualization within Beta-Ketoester Chemistry and Aryl Ester Derivatives

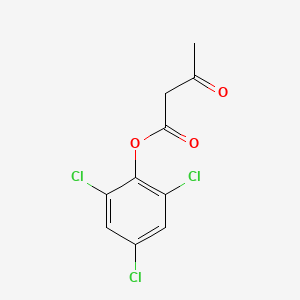

2,4,6-Trichlorophenyl acetoacetate (B1235776) is structurally defined by two key features: the beta-ketoester group and the 2,4,6-trichlorophenyl aryl ester component.

A beta-keto ester is an organic molecule that contains a ketone functional group at the beta-position relative to an ester group. ucla.edu This arrangement confers unique chemical properties, most notably the acidity of the protons on the alpha-carbon (the -CH2- group situated between the two carbonyls). openochem.org This "active methylene (B1212753) group" is readily deprotonated by a base to form a resonance-stabilized carbanion, or enolate. shivajicollege.ac.inwordpress.com This high reactivity makes beta-keto esters, like ethyl acetoacetate, exceptionally useful intermediates in organic synthesis for forming new carbon-carbon bonds. wordpress.com

An aryl ester is an ester in which the alcohol-derived portion of the molecule is an aromatic ring, in this case, a phenol (B47542). In 2,4,6-Trichlorophenyl acetoacetate, the aryl group is a phenyl ring substituted with three chlorine atoms at positions 2, 4, and 6. This substitution pattern significantly influences the electronic properties and steric hindrance of the ester group.

The combination of these two functionalities in this compound results in a molecule with the characteristic reactivity of a beta-ketoester, modulated by the presence of a bulky, electron-withdrawing aryl group.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H7Cl3O3 |

| Molecular Weight | 281.52 |

| Stereochemistry | Achiral |

| Charge | 0 |

Data sourced from the Global Substance Registration System. nih.gov

Historical Perspectives on Acetoacetic Ester Synthesis and its Broader Applications

The study of compounds like this compound is built upon the foundational knowledge of the acetoacetic ester synthesis , a classic and versatile method in organic chemistry. britannica.comfiveable.me This synthesis traditionally involves the alkylation of ethyl acetoacetate at its alpha-carbon, followed by hydrolysis and decarboxylation to produce a ketone. wikipedia.orglibretexts.org

The general mechanism proceeds in several key steps:

Deprotonation: A base, typically sodium ethoxide, removes a proton from the active methylene group of the acetoacetic ester to form a nucleophilic enolate. wikipedia.orgchemistnotes.com

Alkylation: The enolate attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2), forming a new carbon-carbon bond and an alkyl-substituted acetoacetic ester. chemistnotes.commasterorganicchemistry.com This step can be repeated to introduce a second alkyl group. libretexts.org

Hydrolysis and Decarboxylation: The substituted ester is then heated with aqueous acid. wikipedia.org This process first hydrolyzes the ester to a beta-keto acid, which is unstable and readily loses carbon dioxide (decarboxylates) to yield a methyl ketone. chemistnotes.comwikipedia.org

The acetoacetic ester synthesis is renowned for its broad utility. By varying the alkyl halide used in the alkylation step, a wide array of substituted ketones can be synthesized. youtube.com Furthermore, modifying the hydrolysis conditions can lead to different products. For instance, hydrolysis with concentrated base followed by acidification can yield a carboxylic acid, a process known as acid hydrolysis. shivajicollege.ac.inchemistnotes.com The versatility of acetoacetic esters extends to the synthesis of various heterocyclic compounds, including pyridines, quinolines, pyrazoles, and purines. britannica.com

Table 2: Key Synthetic Transformations of Acetoacetic Esters

| Reaction Type | Reagents | Resulting Product Class |

| Alkylation | 1. Sodium Ethoxide2. Alkyl Halide (R-X) | Mono- or Di-alkylated Acetoacetic Ester |

| Ketonic Hydrolysis | Dilute Acid (e.g., H3O+) and Heat | Methyl Ketone |

| Acid Hydrolysis | Concentrated Base (e.g., KOH) then Acid | Carboxylic Acid |

| Heterocycle Synthesis | With reagents like Urea (B33335) | Heterocyclic compounds (e.g., 4-methyl uracil) wordpress.com |

Current Research Landscape and Underexplored Facets of the Chemical Compound

While the fundamental chemistry of acetoacetic esters is well-established, the specific compound this compound does not appear to be a subject of extensive, dedicated research in recent literature. Its primary role is likely that of a chemical intermediate or a building block for more complex molecules.

The research landscape for related compounds, however, offers context for its potential areas of interest:

Beta-Keto Esters in Medicinal Chemistry: Beta-keto esters are recognized for their potential biological activities. For example, they have been investigated as quorum-sensing inhibitors in bacteria, suggesting a role in developing antivirulence agents. nih.gov Aryl-substituted beta-keto esters, in particular, have been shown to interact with bacterial signaling proteins. nih.gov

Palladium-Catalyzed Reactions: Modern synthetic methods have expanded the utility of keto esters. Palladium-catalyzed β-arylation reactions, for instance, allow for the synthesis of β-aryl α-keto esters, which are valuable precursors for biologically important molecules. nih.govorganic-chemistry.org

Properties of the Aryl Group: The 2,4,6-trichlorophenol (B30397) moiety of the molecule is a known environmental contaminant and a probable human carcinogen that has been studied for its genotoxic effects. nih.govnih.gov The presence of this group in the ester could impart specific biological or toxicological properties to the molecule, though this remains an underexplored facet.

The current research landscape suggests that while this compound itself is not a major focus, its core structure lies at the intersection of historically significant synthesis and modern chemical applications. Future investigations could explore its utility as a precursor for novel pharmaceuticals, agrochemicals, or complex organic materials, leveraging the combined reactivity of the beta-ketoester and the specific properties of the trichlorinated phenyl group.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3O3/c1-5(14)2-9(15)16-10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXGTKMFWDFCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207971 | |

| Record name | 2,4,6-Trichlorophenyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59225-85-3 | |

| Record name | Butanoic acid, 3-oxo-, 2,4,6-trichlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59225-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059225853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorophenyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trichlorophenyl acetoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QZ8NU78DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2,4,6 Trichlorophenyl Acetoacetate

Direct Esterification Approaches to the Chemical Compound

Direct esterification represents a fundamental approach to the synthesis of 2,4,6-trichlorophenyl acetoacetate (B1235776). This method typically involves the reaction of 2,4,6-trichlorophenol (B30397) with acetoacetic acid or its more reactive derivative, diketene (B1670635).

The most classic iteration of this approach is the Fischer-Speier esterification, which involves reacting the alcohol (2,4,6-trichlorophenol) and a carboxylic acid (acetoacetic acid) in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, water, a byproduct, must be removed. masterorganicchemistry.com This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol, though the latter is less practical with a solid phenol (B47542).

Reaction Scheme for Fischer Esterification:

The electrophilicity of the carbonyl carbon in acetoacetic acid is enhanced by the protonation of the carbonyl oxygen by the acid catalyst, making it more susceptible to nucleophilic attack by the phenolic oxygen of 2,4,6-trichlorophenol. youtube.com Common catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

A more efficient direct approach involves the use of diketene as the acylating agent. Diketene serves as a synthetic equivalent of acetoacetic acid and reacts readily with alcohols and phenols, often without the need for a strong acid catalyst, to form acetoacetate esters. The reaction with 2,4,6-trichlorophenol would proceed via the attack of the phenolic hydroxyl group on the β-lactone ring of diketene, leading to ring-opening and formation of the target ester. This method is often faster and avoids the production of water, thus circumventing the equilibrium limitations of Fischer esterification.

Transesterification and Other Esterification Strategies for its Formation

Transesterification is a widely used and powerful alternative for synthesizing 2,4,6-trichlorophenyl acetoacetate. This process involves the exchange of the alcohol moiety of an existing ester with a different alcohol. masterorganicchemistry.com For this specific synthesis, a simple, commercially available acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, is reacted with 2,4,6-trichlorophenol in the presence of a catalyst. nih.gov

General Transesterification Reaction:

This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comekb.eg

Acid Catalysis: Similar to Fischer esterification, acid catalysts like H₂SO₄ protonate the carbonyl group, activating the ester towards nucleophilic attack by 2,4,6-trichlorophenol. masterorganicchemistry.com To drive the equilibrium forward, the lower-boiling alcohol byproduct (e.g., ethanol) is typically removed by distillation.

Base Catalysis: Base catalysts, such as sodium methoxide (B1231860) or potassium carbonate, function by deprotonating the alcohol (2,4,6-trichlorophenol) to form a more potent nucleophile, the corresponding phenoxide. This phenoxide then attacks the carbonyl carbon of the starting ester. This method is often faster than acid-catalyzed transesterification.

The choice of catalyst can be critical, and numerous systems have been developed to improve efficiency, particularly for β-keto esters. nih.govresearchgate.net Studies have shown that catalysts like boric acid and various metal oxides can effectively promote the transesterification of β-keto esters under relatively mild conditions. nih.gov The selectivity for β-keto esters in these reactions is often attributed to the formation of a chelated enol intermediate with the catalyst. nih.gov

Application of Acetoacetic Ester Synthesis Paradigms to the Trichlorophenyl Analogue

The classical acetoacetic ester synthesis utilizes the reactivity of the α-carbon of esters like ethyl acetoacetate to form new carbon-carbon bonds, ultimately leading to the synthesis of ketones. wikipedia.orgmasterorganicchemistry.com The α-protons of acetoacetic esters are particularly acidic (pKa ≈ 11) due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance. openochem.org

In the context of this compound, the same principles apply. The compound itself is the product of the esterification reactions described previously. However, once synthesized, it can serve as a substrate in reactions analogous to the acetoacetic ester synthesis.

Deprotonation: Treatment of this compound with a suitable base (e.g., an alkoxide) will remove an α-proton to form a resonance-stabilized enolate. masterorganicchemistry.com

Alkylation: This enolate can then act as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an α-alkylated this compound. libretexts.org

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester under acidic conditions, followed by heating, would lead to a β-keto acid intermediate that readily decarboxylates to yield a substituted ketone. openochem.org

The use of the 2,4,6-trichlorophenyl group as the ester moiety, instead of a simple ethyl or methyl group, creates a more activated ester. The highly electron-withdrawing nature of the trichlorophenyl ring makes the carbonyl carbon more electrophilic and the ester a better leaving group in subsequent transformations.

Catalytic Systems and Green Chemistry Principles in the Synthesis of the Chemical Compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes, guided by the principles of green chemistry. ejcmpr.comgcande.org The synthesis of this compound can be made more sustainable by carefully selecting catalysts and reaction conditions.

Catalytic Systems: The move away from stoichiometric strong acid catalysts (like H₂SO₄), which generate significant waste and cause corrosion, is a key green objective. Heterogeneous solid acid catalysts offer a compelling alternative for both direct and transesterification reactions. nih.gov

Solid Acid Catalysts: Materials such as sulfated zirconia, various zeolites, and functionalized resins (e.g., Amberlyst-15) can effectively catalyze esterification. nih.govjocpr.com Their primary advantage is the ease of separation from the reaction mixture (via simple filtration) and the potential for regeneration and reuse over multiple cycles, which significantly reduces waste and process costs. nih.gov

Biocatalysts: Enzymes, particularly lipases, are increasingly used for esterification and transesterification. They operate under very mild conditions (neutral pH, room temperature), exhibit high selectivity, and are biodegradable. This approach minimizes the formation of byproducts and avoids the use of harsh reagents.

The table below illustrates a hypothetical comparison of different catalytic systems for the synthesis of this compound via transesterification, highlighting green chemistry metrics.

| Catalyst | Reaction Time (hours) | Yield (%) | Catalyst Reusability | Green Chemistry Advantage |

| Sulfuric Acid (H₂SO₄) | 6 | 85 | None | Low cost |

| Boric Acid (H₃BO₃) | 8 | 90 | Limited | Environmentally benign catalyst nih.gov |

| Sulfated Zirconia | 10 | 92 | High (≥3 cycles) nih.gov | Heterogeneous, reusable, reduces waste |

| Immobilized Lipase | 24 | 95 | High (Multiple cycles) | Mild conditions, high selectivity, biodegradable |

Green Solvents: Replacing hazardous organic solvents like toluene (B28343) or benzene (B151609) with greener alternatives is another crucial aspect. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better environmental and safety profiles, could be employed. In some cases, particularly with heterogeneous catalysts, solvent-free conditions may be achievable, further enhancing the green credentials of the synthesis. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield of this compound requires systematic optimization of various reaction parameters. The specific parameters depend on the chosen synthetic route (direct vs. transesterification).

Key Parameters for Optimization:

Reactant Molar Ratio: In equilibrium-limited reactions like Fischer esterification or transesterification, using an excess of one reactant can shift the equilibrium towards the product side. For transesterification, using an excess of the simpler, less expensive starting ester (e.g., ethyl acetoacetate) is a common strategy. ekb.eg

Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate. The optimal concentration must be determined experimentally to achieve a reasonable reaction time without promoting side reactions.

Temperature: Higher temperatures generally increase the reaction rate. However, for thermally sensitive compounds or to avoid side reactions, the temperature must be carefully controlled. For transesterification, the temperature is often set to allow for the distillative removal of the alcohol byproduct, which is a powerful way to drive the reaction to completion. ekb.eg

Water/Byproduct Removal: As discussed, the continuous removal of byproducts (water in Fischer esterification, a low-boiling alcohol in transesterification) is one of the most effective methods for enhancing yield. masterorganicchemistry.com

The following interactive table presents hypothetical data on the optimization of the transesterification of ethyl acetoacetate with 2,4,6-trichlorophenol, demonstrating the impact of key parameters on the final yield.

| Parameter | Condition A | Condition B | Condition C | Condition D |

| Molar Ratio (Phenol:Ester) | 1:1.2 | 1:2.0 | 1:2.0 | 1:2.0 |

| Catalyst (Solid Acid) | 1 mol% | 1 mol% | 5 mol% | 5 mol% |

| Temperature (°C) | 120 | 120 | 140 | 140 |

| Byproduct Removal | No | No | No | Yes |

| Reaction Time (h) | 12 | 12 | 8 | 6 |

| Yield (%) | 65 | 78 | 85 | 96 |

This data illustrates that a combination of optimizing the reactant ratio, catalyst loading, temperature, and, most critically, implementing byproduct removal leads to a significantly enhanced yield of the target compound.

Chemical Reactivity and Transformational Chemistry of 2,4,6 Trichlorophenyl Acetoacetate

Enolization and Enolate Reactivity of the Chemical Compound

2,4,6-Trichlorophenyl acetoacetate (B1235776), like other β-dicarbonyl compounds, possesses acidic α-hydrogens located on the carbon between the two carbonyl groups. This structural feature allows for the formation of a resonance-stabilized enolate ion upon deprotonation. orgosolver.commasterorganicchemistry.comoneonta.edu The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of these α-hydrogens, facilitating enolate formation even with relatively weak bases. masterorganicchemistry.comoneonta.edu

The resulting enolate is an ambident nucleophile, meaning it has two potential sites for reaction with electrophiles: the α-carbon and the oxygen atom of the enolate. masterorganicchemistry.comlibretexts.org While reactions can occur at the oxygen to form an enol ether, reactions at the α-carbon are more common, leading to the formation of a new carbon-carbon bond. libretexts.org This reactivity is fundamental to many of the synthetic applications of β-keto esters.

The enolate of 2,4,6-trichlorophenyl acetoacetate can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group at the α-position.

Condensation Reactions: Such as the aldol (B89426) and Claisen condensations, where the enolate attacks a carbonyl group of another molecule. orgosolver.com

The stability of the enolate is a key factor in its reactivity. The delocalization of the negative charge onto the oxygen atoms of the carbonyl groups makes the enolate more stable and therefore easier to form. masterorganicchemistry.comoneonta.edu The specific reaction conditions, including the choice of base, solvent, and temperature, can influence the regioselectivity of the reaction (C- vs. O-alkylation).

Nucleophilic Acyl Substitution Reactions Involving the Ester Moiety

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. masterorganicchemistry.comvanderbilt.eduyoutube.com In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then collapses, expelling the 2,4,6-trichlorophenoxide ion as a leaving group and forming a new carbonyl compound. masterorganicchemistry.comyoutube.com

The reactivity of the ester towards nucleophilic attack is influenced by the nature of both the acyl group and the leaving group. The electron-withdrawing trichlorophenyl group makes the carbonyl carbon more electrophilic and also stabilizes the resulting phenoxide leaving group, making it a better leaving group compared to alkoxides.

Common nucleophilic acyl substitution reactions for esters include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield a carboxylic acid. vanderbilt.edu Base-mediated hydrolysis, also known as saponification, is effectively irreversible as the final step involves the deprotonation of the carboxylic acid by the base. uomustansiriyah.edu.iq

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to form a different ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine to produce an amide. vanderbilt.edu

Reaction with Grignard Reagents: Addition of two equivalents of a Grignard reagent to form a tertiary alcohol. uomustansiriyah.edu.iq The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. uomustansiriyah.edu.iq

The general order of reactivity for carboxylic acid derivatives in nucleophilic acyl substitution is: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com

Electrophilic Aromatic Substitution on the Trichlorophenyl Ring

The 2,4,6-trichlorophenyl ring of the molecule is generally deactivated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The three chlorine atoms are electron-withdrawing groups due to their inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org

Furthermore, the chlorine atoms are ortho, para-directing substituents. wikipedia.org However, since the ortho and para positions are already occupied by chlorine atoms, any potential electrophilic attack would have to occur at the less favorable meta positions (positions 3 and 5). The steric hindrance from the bulky chlorine atoms would also disfavor substitution at these positions.

Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2). minia.edu.egmasterorganicchemistry.com

Halogenation: Introduction of a halogen atom (e.g., Cl, Br). wikipedia.orgminia.edu.eg

Sulfonation: Introduction of a sulfonic acid group (-SO3H). wikipedia.orgminia.edu.eg

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. wikipedia.org

Given the highly deactivated nature of the trichlorophenyl ring, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would likely be required for any electrophilic aromatic substitution to occur. Even under such conditions, the yields would be expected to be low, and the reaction may be complicated by side reactions. It is also possible for an ipso-substitution to occur, where an incoming electrophile displaces one of the existing chlorine substituents. wikipedia.org

Cyclization Reactions and Heterocyclic Synthesis Utilizing the Chemical Compound

The bifunctional nature of this compound, possessing both a reactive β-dicarbonyl moiety and a good leaving group in the form of 2,4,6-trichlorophenol (B30397), makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve the initial formation of an enolate, followed by an intramolecular or intermolecular cyclization.

Some examples of heterocyclic systems that can be synthesized using β-keto esters like this compound include:

Pyrimidines: Condensation with ureas or thioureas can lead to the formation of pyrimidine (B1678525) derivatives. mdpi.com

Pyrazoles: Reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) rings.

Isoxazoles: Reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles.

Quinolines: The Conrad-Limpach reaction involves the condensation of an aniline (B41778) with a β-keto ester, followed by cyclization to form a 4-hydroxyquinoline.

Coumarins: The Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst, can produce coumarin (B35378) derivatives. While the internal trichlorophenyl group is a phenol derivative, its high degree of substitution and deactivation might hinder its participation in this specific reaction. However, the acetoacetate moiety itself is a key component.

The specific outcome of these cyclization reactions depends on the reaction partners and the conditions employed. The reactivity of the enolate and the susceptibility of the ester to nucleophilic attack are key factors driving these transformations. For instance, multicomponent reactions involving ketoacids have been utilized to synthesize complex heterocyclic systems. whiterose.ac.uk Furthermore, carbocyclization cascades can be initiated to form fused polycyclic adducts. nih.govrsc.org

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the α-carbon, the two carbonyl carbons, and the aromatic ring—necessitates careful control to achieve selective functionalization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example:

Enolate Alkylation vs. Nucleophilic Acyl Substitution: By choosing the appropriate base and reaction conditions, it is possible to selectively deprotonate the α-carbon and perform an alkylation reaction without causing significant nucleophilic attack at the ester carbonyl. A non-nucleophilic, sterically hindered base is often employed for this purpose.

Reduction: The carbonyl groups can be selectively reduced. For instance, sodium borohydride (B1222165) (NaBH₄) would likely reduce the ketone carbonyl preferentially over the ester carbonyl, whereas a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both.

Regioselectivity deals with the preferential reaction at one position over another within the same functional group or molecule.

C- vs. O-Alkylation of the Enolate: As mentioned earlier, the enolate is an ambident nucleophile. The choice of solvent and counter-ion can influence whether the alkylation occurs at the carbon or the oxygen atom.

Electrophilic Aromatic Substitution: If electrophilic aromatic substitution were to occur on the trichlorophenyl ring, the directing effects of the chlorine atoms and the ester group would determine the position of the incoming electrophile. However, as discussed, the ring is strongly deactivated.

Modern synthetic methods, including the use of specific catalysts and protecting groups, can be employed to achieve high levels of chemo- and regioselectivity in the functionalization of complex molecules like this compound. nih.govnih.govresearchgate.net

Investigating Rearrangement Reactions and Fragmentations

The structural features of this compound could potentially allow for certain rearrangement reactions under specific conditions.

Favorskii Rearrangement: While this rearrangement typically involves α-halo ketones, the principles could be applied if the α-position were to be halogenated. Treatment of an α-halo derivative of this compound with a base could potentially lead to a cyclopropanone (B1606653) intermediate, which would then open to form a rearranged carboxylic acid derivative. thermofisher.comlibretexts.org

Claisen Rearrangement: This rearrangement is specific to allyl aryl ethers or allyl vinyl ethers. While the parent molecule does not fit this description, if the enol form were to be allylated at the oxygen, the resulting allyl enol ether could undergo a Claisen rearrangement. thermofisher.com

Beckmann Rearrangement: This reaction involves the transformation of an oxime into an amide. If the ketone carbonyl of this compound were converted to its oxime, treatment with acid could initiate a Beckmann rearrangement. libretexts.orgmvpsvktcollege.ac.in

Fragmentation reactions involve the cleavage of chemical bonds, often leading to the formation of smaller molecules.

Decarboxylation: β-Keto esters like this compound are known to undergo decarboxylation upon hydrolysis of the ester to the corresponding β-keto acid, followed by heating. The β-keto acid intermediate readily loses carbon dioxide to form a ketone, in this case, 2,4,6-trichlorophenylacetone.

Mass Spectrometry Fragmentation: In a mass spectrometer, this compound would undergo characteristic fragmentation patterns upon ionization. This would involve cleavage of the ester bond, loss of the acetyl group, and fragmentation of the trichlorophenyl ring, providing information about the molecule's structure.

The study of these rearrangements and fragmentations provides valuable insight into the stability and reactivity of the molecule and its potential synthetic transformations. thermofisher.comlibretexts.orgmvpsvktcollege.ac.inwiley-vch.deberhamporegirlscollege.ac.in

Applications of 2,4,6 Trichlorophenyl Acetoacetate in Advanced Organic Synthesis

The Chemical Compound as a Precursor for Ketone and Carboxylic Acid Derivatives

2,4,6-Trichlorophenyl acetoacetate (B1235776) serves as an excellent starting material for the synthesis of ketones and carboxylic acids through the well-established acetoacetic ester synthesis pathway. latech.edulibretexts.org The core of this versatility lies in the reactivity of its α-hydrogens, which are positioned between two carbonyl groups, making them particularly acidic and easy to remove. latech.edu

Synthesis of Ketones: The acetoacetic ester synthesis is a powerful method for preparing α-substituted acetone (B3395972) derivatives. latech.edu The general process involves two key steps: alkylation and decarboxylation. youtube.com

Enolate Formation and Alkylation: The α-carbon is deprotonated using a suitable base (like sodium ethoxide) to form a nucleophilic enolate. This enolate then readily reacts with an alkyl halide (R-X) in a nucleophilic substitution reaction to form a mono-substituted derivative. youtube.com A second alkylation can be performed by repeating this step with a different alkyl halide. latech.edu

Hydrolysis and Decarboxylation: The resulting substituted ester is then subjected to acidic hydrolysis (e.g., using aqueous H₃O⁺) and gentle heating. libretexts.org This process first converts the ester into a β-ketoacid, which is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final ketone product. libretexts.org The highly electron-withdrawing 2,4,6-trichlorophenyl group is an excellent leaving group, facilitating the initial hydrolysis step.

Table 2: General Reaction Scheme for Ketone Synthesis

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1. Alkylation | 2,4,6-Trichlorophenyl acetoacetate + Base + R-X | Alkylated this compound | The α-carbon is alkylated with a desired R group from an alkyl halide. |

| 2. Hydrolysis & Decarboxylation | Alkylated ester + Acid (H₃O⁺) + Heat | Substituted Ketone + CO₂ + 2,4,6-Trichlorophenol (B30397) | The ester is hydrolyzed and subsequently decarboxylated to yield the final ketone. libretexts.org |

Synthesis of Carboxylic Acids: While primarily used for ketones, derivatives of acetoacetic ester can also be manipulated to yield carboxylic acids. Hydrolysis of the ester function under basic or acidic conditions can lead to the corresponding carboxylate salt or carboxylic acid, respectively. latech.edulibretexts.org For instance, vigorous saponification with a strong base followed by acidification would cleave the ester, and subsequent decarboxylation would yield a carboxylic acid. latech.edu

Utilization in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon (C-C) bonds is fundamental to organic synthesis. alevelchemistry.co.uk this compound is intrinsically involved in C-C bond formation, primarily through the alkylation step of the acetoacetic ester synthesis as described previously. libretexts.org

Beyond this, the activated nature of the 2,4,6-trichlorophenyl ester suggests its utility in modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for C-C bond formation. thermofisher.comorganic-chemistry.orgwikipedia.org While direct participation of the ester group as a leaving group in cross-coupling is an area of active research, the related compound, 2,4,6-trichlorophenyl formate (B1220265), has been successfully employed as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. orgsyn.orgtcichemicals.com In these reactions, the formate decomposes to release CO, which is then incorporated into a molecule, and the 2,4,6-trichlorophenoxide acts as a nucleophile to form a highly activated aryl ester product. orgsyn.orgorgsyn.org This demonstrates the capacity of the 2,4,6-trichlorophenyl ester moiety to participate in sophisticated, metal-catalyzed C-C bond-forming transformations.

Contributions to Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov As a β-ketoester, this compound is a key building block for two of the most prominent MCRs: the Hantzsch Pyridine (B92270) Synthesis and the Biginelli Reaction. nih.govwikipedia.orgnih.govchemicalpapers.com

Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a β-ketoester to produce dihydropyridines. wikipedia.orgorganic-chemistry.org These products are pharmaceutically important, with many acting as calcium channel blockers. nih.gov The dihydropyridines can be subsequently oxidized to form the corresponding aromatic pyridine ring. wikipedia.org

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govmercer.edu DHPMs exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties. nih.govmercer.edu

In both reactions, this compound can serve as the essential β-ketoester component, contributing its four-carbon backbone to the final heterocyclic structure.

Table 3: Overview of Multicomponent Reactions Involving β-Ketoesters

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Core Product |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde | β-Ketoester (2 equiv.) | Ammonia/Ammonium Salt | Dihydropyridine wikipedia.org |

| Biginelli Reaction | Aldehyde | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone nih.gov |

Role as a Synthetic Intermediate in the Construction of Complex Molecular Architectures

The utility of this compound extends to its role as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and novel materials. lookchem.com The reactivity of both the enolizable β-dicarbonyl portion and the activated ester allows for sequential, controlled modifications.

For example, it has been used in the synthesis of poly[1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-5-yl]alkane derivatives, showcasing its role in building complex heterocyclic systems. rsc.org Furthermore, the broader class of activated 2,4,6-trichlorophenyl esters has proven invaluable in the total synthesis of natural products. The related formate ester was instrumental in the synthesis of pleurolactone and in studies toward xiamenmycin A. orgsyn.org These examples highlight the reliability and effectiveness of the 2,4,6-trichlorophenoxy moiety as a reactive handle in multi-step synthetic sequences aimed at complex molecular targets.

Development as a Specialty Reagent or Catalyst Scaffold

The chemical properties of this compound position it as a specialty reagent. The ester is "activated" due to the strong electron-withdrawing nature of the three chlorine atoms on the phenyl ring. orgsyn.org This makes the carbonyl carbon of the ester group highly electrophilic and the 2,4,6-trichlorophenoxide an excellent leaving group.

This inherent reactivity is powerfully demonstrated by its simpler analogue, 2,4,6-trichlorophenyl formate, which functions as a stable, crystalline, and easily handled source of carbon monoxide (a "weighable CO") for carbonylation reactions under mild conditions. orgsyn.orgorgsyn.org This avoids the need to handle toxic, gaseous CO, making the process safer and more practical for laboratory-scale synthesis. orgsyn.org The acetoacetate derivative, by virtue of the same activated ester linkage, can be used to transfer the acetoacetyl group to various nucleophiles under mild conditions, functioning as an efficient acetoacetylating agent.

While not yet reported as a catalyst scaffold, the compound's structure, featuring a reactive dicarbonyl unit and an aromatic ring suitable for further functionalization, presents potential for its development as a precursor to novel ligands or organocatalysts.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-Trichlorophenol |

| Acetoacetic acid |

| Sodium ethoxide |

| Carbon dioxide |

| 2,4,6-Trichlorophenyl formate |

| Carbon monoxide |

| 2,4,6-Trichlorophenoxide |

| Pyridine |

| Dihydropyridine |

| Urea |

| Thiourea |

| 3,4-Dihydropyrimidin-2(1H)-one (DHPM) |

| Ammonia |

| Pleurolactone |

| Xiamenmycin A |

Coordination Chemistry of 2,4,6 Trichlorophenyl Acetoacetate As a Ligand

Design and Synthesis of Metal Complexes with the Chemical Compound

The synthesis of metal complexes with 2,4,6-trichlorophenyl acetoacetate (B1235776) typically involves the reaction of the ligand with a suitable metal salt in a solvent medium. The design of these complexes often targets the enhancement of specific properties, such as luminescence, by carefully selecting the metal ion and ancillary ligands.

Research has detailed the synthesis of europium(III) and gadolinium(III) complexes with 2,4,6-trichlorophenyl acetoacetate. researchgate.netbohrium.comresearchgate.netucj.org.uaorcid.orgdntb.gov.uadntb.gov.uaionc.com.uahkbu.edu.hkdntb.gov.ua In a representative synthesis, new europium complexes have been prepared using this compound (TCA) and, in some cases, a secondary ligand such as 3-amino-2-carboxypyridine-N-oxide (picNO). researchgate.netresearchgate.net The resulting complexes are characterized to confirm their molecular formula. researchgate.netresearchgate.net For instance, the synthesis of [Eu(TCA)₂(H₂O)₅]OH and [Eu(TCA)₂(picNO)(H₂O)₂]OH has been reported, highlighting the formation of coordination compounds where the TCA ligand is bound to the europium ion. researchgate.netresearchgate.net The characterization results for these synthesized complexes were in agreement with the proposed molecular formulas. researchgate.netresearchgate.net

The general synthetic approach for preparing lanthanide β-diketonate complexes involves the reaction of the lanthanide salt with the β-diketone ligand in a suitable solvent, often in the presence of a base to deprotonate the ligand. The reaction conditions, such as pH and stoichiometry, are carefully controlled to achieve the desired complex.

Table 1: Examples of Synthesized Lanthanide Complexes with this compound

| Complex | Metal Ion | Ancillary Ligand(s) | Reference |

| [Eu(TCA)₂(H₂O)₅]OH | Europium(III) | Water | researchgate.netresearchgate.net |

| [Eu(TCA)₂(picNO)(H₂O)₂]OH | Europium(III) | 3-amino-2-carboxypyridine-N-oxide, Water | researchgate.netresearchgate.net |

| Gadolinium(III) Complex | Gadolinium(III) | Not specified in abstract | researchgate.netbohrium.comresearchgate.netucj.org.uaorcid.orgdntb.gov.uahkbu.edu.hkdntb.gov.ua |

Elucidation of Metal-Ligand Binding Modes and Coordination Geometries

The this compound ligand, like other β-diketones, can coordinate to a metal ion in a bidentate fashion through the two oxygen atoms of the acetoacetate group, forming a six-membered chelate ring. The specific coordination number and geometry of the resulting complex are influenced by the size of the metal ion and the presence of other ancillary ligands or solvent molecules in the coordination sphere.

For the synthesized europium complexes with TCA, the proposed molecular formulas, such as [Eu(TCA)₂(H₂O)₅]OH and [Eu(TCA)₂(picNO)(H₂O)₂]OH, suggest that the europium ion is coordinated to two TCA ligands. researchgate.netresearchgate.net The remaining coordination sites are occupied by water molecules and, in the case of the mixed-ligand complex, the picNO ligand. researchgate.netresearchgate.net The coordination of water molecules is a common feature in lanthanide complexes, which often exhibit high coordination numbers (typically 8 or 9). The exact coordination geometry of these specific complexes has not been detailed in the available literature, but lanthanide complexes with β-diketonate ligands commonly adopt geometries such as a square antiprism or a capped trigonal prism.

Spectroscopic Investigations of Electronic Structures and Metal-Ligand Interactions

Spectroscopic techniques are crucial for characterizing the electronic structure and the nature of the interaction between the this compound ligand and the metal ion.

Infrared (IR) spectroscopy can provide evidence of the coordination of the ligand to the metal. The vibrational frequencies of the C=O and C-O bonds in the acetoacetate group are expected to shift upon coordination to the metal ion.

UV-Visible absorption spectroscopy is used to study the electronic transitions within the ligand and the complex. Theoretical calculations of the absorption spectra of the organic part of the complexes have been shown to be in satisfactory agreement with experimental data, aiding in the understanding of the electronic structure. researchgate.net

Luminescence spectroscopy is particularly informative for lanthanide complexes. The emission spectra of the europium complexes with TCA, when excited at 333 nm at a temperature of 77K, exhibit the characteristic sharp emission lines corresponding to the ⁵D₀ → ⁷F₋ (J = 0–4) transitions of the Eu³⁺ ion. researchgate.netresearchgate.net This observation indicates an efficient sensitization of the europium ion's luminescence by the TCA ligand. researchgate.netresearchgate.net This process, often referred to as the "antenna effect," involves the absorption of light by the ligand, followed by an intramolecular energy transfer to the lanthanide ion, which then emits light from its characteristic f-f transitions.

Luminescent Properties and Potential Applications of Lanthanide Complexes Incorporating the Chemical Compound

Lanthanide complexes containing this compound exhibit promising luminescent properties, primarily due to the efficient energy transfer from the ligand to the central lanthanide ion.

The europium complexes [Eu(TCA)₂(H₂O)₅]OH and [Eu(TCA)₂(picNO)(H₂O)₂]OH display the typical red emission of the europium(III) ion. researchgate.netresearchgate.net The presence of the characteristic ⁵D₀ → ⁷F₋ transitions in the emission spectra confirms that the TCA ligand acts as an effective "antenna," absorbing excitation energy and transferring it to the europium ion. researchgate.netresearchgate.net The study of these complexes contributes to the development of new luminescent materials with potential applications in areas such as lighting, displays, and optical probes. The investigation of gadolinium complexes with TCA has also been reported, although specific luminescent properties are not detailed in the available abstracts. researchgate.netbohrium.comresearchgate.netucj.org.uaorcid.orgdntb.gov.uahkbu.edu.hkdntb.gov.ua

Table 2: Luminescence Properties of a Europium-TCA Complex

| Complex | Excitation Wavelength (nm) | Emission Transitions | Observed Luminescence | Reference |

| [Eu(TCA)₂(H₂O)₅]OH | 333 | ⁵D₀ → ⁷F₋ (J=0–4) | Red (Typical of Eu³⁺) | researchgate.netresearchgate.net |

| [Eu(TCA)₂(picNO)(H₂O)₂]OH | 333 | ⁵D₀ → ⁷F₋ (J=0–4) | Red (Typical of Eu³⁺) | researchgate.netresearchgate.net |

Theoretical Approaches to Understanding Coordination Behavior

Theoretical methods play a significant role in complementing experimental studies and providing deeper insights into the coordination behavior of this compound. Computational chemistry can be employed to model the geometric and electronic structures of the complexes.

For the europium complexes with TCA, theoretical calculations have been used to obtain the absorption spectra of the organic components of the complexes. The satisfactory agreement between the theoretical and experimental absorption spectra lends support to the proposed structures and our understanding of the electronic transitions within the ligand. researchgate.net Further theoretical studies could involve density functional theory (DFT) calculations to optimize the geometries of the complexes, calculate vibrational frequencies to compare with experimental IR spectra, and analyze the nature of the metal-ligand bonding. Such calculations can also be used to determine the energies of the ligand's triplet state, which is crucial for understanding the efficiency of the energy transfer process in lanthanide luminescence.

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Trichlorophenyl Acetoacetate

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups present in a molecule. For 2,4,6-trichlorophenyl acetoacetate (B1235776), these techniques would reveal characteristic vibrational modes.

Expected Vibrational Frequencies for 2,4,6-Trichlorophenyl Acetoacetate:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1750-1735 |

| C=O (Ketone) | Stretching | 1725-1705 |

| C-O (Ester) | Stretching | 1300-1000 |

| C-Cl (Aromatic) | Stretching | 1100-1000 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

Note: This table is predictive and based on general spectroscopic principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, we would expect to see signals for the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The chemical shifts of the aromatic protons in the related compound 2,4,6-trichlorophenol (B30397) are observed around 7.27 ppm and 5.88 ppm. chemicalbook.com The protons of the acetoacetate group in acetoacetic acid appear at distinct chemical shifts. hmdb.ca

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic ring, and the aliphatic carbons of the acetoacetate moiety. The ¹³C NMR data for 2,4,6-trichlorophenol shows signals for the aromatic carbons, which can be used as a reference. chemicalbook.com Similarly, the ¹³C NMR spectrum of acetoacetic acid provides reference values for the acetoacetate carbons. hmdb.ca

Predicted NMR Data for this compound:

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic-H | ~7.3-7.5 |

| ¹H | -CH₂- | ~3.5-3.7 |

| ¹H | -CH₃ | ~2.2-2.4 |

| ¹³C | C=O (Ester) | ~165-175 |

| ¹³C | C=O (Ketone) | ~200-210 |

| ¹³C | Aromatic C-Cl | ~125-135 |

| ¹³C | Aromatic C-O | ~145-155 |

| ¹³C | Aromatic C-H | ~128-130 |

| ¹³C | -CH₂- | ~45-55 |

| ¹³C | -CH₃ | ~25-35 |

Note: This table is predictive and based on general NMR principles and data from related compounds. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comrsc.org

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions in the aromatic ring and n → π* transitions of the carbonyl groups. The presence of chlorine atoms and the ester group on the phenyl ring would influence the position and intensity of these absorption bands. While specific UV-Vis data for this compound is not available in the search results, related compounds like bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO) are known to be used in chemiluminescent reactions, indicating they absorb in the UV region to initiate the light-emitting process. wikipedia.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. nih.gov For this compound (C₁₀H₇Cl₃O₃), the exact mass is 281.9488. nih.govncats.ioscbt.com

The mass spectrum would also reveal a characteristic fragmentation pattern. The fragmentation of a related derivative, 2,4,6-trichlorobenzyl acetate, shows specific fragment ions at m/z 196 and 198, corresponding to the trichlorobenzyl cation. s4science.at A similar fragmentation for this compound would be expected to show a prominent peak for the 2,4,6-trichlorophenoxy cation.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Fragment Ion |

| 282/284/286 | [M]⁺ (Molecular ion with isotopic pattern for 3 Cl atoms) |

| 196/198/200 | [C₆H₂Cl₃O]⁺ (2,4,6-trichlorophenoxy cation) |

| 85 | [CH₃COCH₂CO]⁺ (Acetoacetyl cation) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Note: The presence and relative abundance of these fragments are predictive.

Chromatographic Methodologies for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from any impurities or related isomers.

HPLC: Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. sielc.com A C18 column can be used with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com The separation of positional isomers of similar compounds has been successfully achieved using HPLC. researchgate.netrsc.org The development of a validated RP-HPLC method is crucial for determining process-related impurities and degradation products. pensoft.net

GC: Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of related chlorophenols, derivatization is often employed to create more volatile esters, which are then analyzed by GC coupled with a mass spectrometer (GC/MS). s4science.at A similar approach could be applied to this compound, or it might be analyzed directly if it is sufficiently volatile and stable. GC has been used for the separation of isomers of various phenyl derivatives. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 2,4,6 Trichlorophenyl Acetoacetate

Elucidation of Reaction Mechanisms Through Quantum Chemical Calculations

The elucidation of reaction mechanisms involving 2,4,6-trichlorophenyl acetoacetate (B1235776) can be effectively achieved through various quantum chemical methodologies. These calculations are fundamentally based on solving the Schrödinger equation for the molecular system, which provides the electronic energy and wave function. From these, a wealth of information about the potential energy surface (PES) of a reaction can be derived. The PES is a conceptual map that illustrates the energy of a molecule as a function of its geometry, and it is the cornerstone for understanding reaction pathways.

Key aspects of a reaction mechanism that can be investigated using quantum chemical calculations include the identification of stationary points on the PES, such as reactants, products, intermediates, and, most crucially, transition states. The transition state represents the highest energy barrier along the reaction coordinate and is pivotal for determining the reaction rate. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock, Møller-Plesset perturbation theory, and Coupled Cluster theory) are commonly employed to map out these reaction pathways. fiveable.menih.gov

For instance, a potential reaction of 2,4,6-trichlorophenyl acetoacetate is its hydrolysis, which would involve the cleavage of the ester bond. A quantum chemical study of this reaction would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and water), the transition state, any intermediates, and the final products (2,4,6-trichlorophenol and acetoacetic acid) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants, products, and intermediates should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactants and the products on the PES. fiveable.me

While specific computational studies on the reaction mechanisms of this compound are not abundant in the public literature, the principles of applying quantum chemistry to analogous ester systems are well-established. The data generated from such calculations can be tabulated to provide a clear overview of the reaction energetics.

Representative Theoretical Data for Ester Hydrolysis

To illustrate the type of data obtained from quantum chemical calculations, the following table presents hypothetical but realistic values for the hydrolysis of an ester, which would be analogous to the hydrolysis of this compound. The calculations are assumed to be performed at a common level of theory, such as B3LYP/6-31G(d).

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants (Ester + H₂O) | 0.0 | 0 |

| Transition State | +25.3 | 1 |

| Intermediate | +5.7 | 0 |

| Products (Acid + Alcohol) | -10.2 | 0 |

This table is illustrative and does not represent experimentally verified data for this compound.

The data in the table indicates that the reaction has an activation barrier of 25.3 kcal/mol, proceeds through a stable intermediate, and is exothermic by 10.2 kcal/mol. This level of detail is crucial for understanding the feasibility and kinetics of a reaction.

Furthermore, quantum chemical calculations can be extended to investigate more complex reactions, such as the synthesis of heterocyclic compounds from acetoacetate derivatives or their participation in chemiluminescent reactions. In each case, the computational approach allows for a systematic exploration of possible reaction pathways, providing a theoretical framework to interpret experimental observations and to predict new chemical reactivity. researchgate.netscienceopen.com

Derivatives and Analogues of 2,4,6 Trichlorophenyl Acetoacetate in Academic Research

Synthesis and Characterization of Substituted Acetoacetic Esters Bearing Related Aryl Moieties

The synthesis of acetoacetic esters bearing various aryl moieties, which are structurally related to the 2,4,6-trichlorophenyl group, is a significant area of research. These syntheses often involve the coupling of an acetoacetate (B1235776) ester with an aryl halide. Transition metal catalysis, particularly with palladium and copper, has proven to be a highly effective strategy for forming the crucial carbon-carbon bond between the aryl ring and the α-carbon of the acetoacetate.

Palladium-catalyzed α-arylation represents a powerful method for this transformation. csir.co.zaorganic-chemistry.org The general approach involves the reaction of an enolate, generated from an acetoacetate ester, with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. csir.co.zacsu.edu.au Research has shown that the choice of ligand, base, and reaction conditions can significantly influence the reaction's outcome. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. csir.co.za A notable aspect of some palladium-catalyzed arylations of acetoacetate esters is the in situ deacylation that can occur, yielding 2-arylacetic acid esters directly. csu.edu.auresearchgate.net

Copper-catalyzed arylation offers an alternative, often more cost-effective, route. researchgate.net These reactions can be performed using copper(I) salts, such as copper(I) iodide (CuI), often in the presence of a ligand like L-proline or its derivatives. researchgate.net These methods are also effective for the C-C coupling of acetoacetate esters with aryl halides. In some cases, a bimetallic palladium/copper catalyst system has been utilized to promote the diarylation of alkyl acetates under mild conditions. researchgate.net

Following synthesis, the characterization of these substituted acetoacetic esters is crucial. Standard analytical techniques are employed to confirm the structure and purity of the products. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the successful arylation at the α-position and the integrity of the ester and ketone functionalities.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming the expected molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretching of the ketone and ester groups. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound and can be employed for purification. sielc.com

Table 1: Comparison of Catalytic Systems for the Synthesis of Aryl Acetoacetic Ester Analogues

| Catalytic System | Typical Catalyst | Typical Ligand | Typical Base | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | K₃PO₄ or NaH | High efficiency, applicable to aryl bromides and chlorides, can lead to in situ deacylation. | csir.co.za, csu.edu.au, researchgate.net |

| Copper-Catalyzed | CuI or CuCl | Amino acids (e.g., L-proline) or N-methyl glycine | K₂CO₃ or Cs₂CO₃ | Cost-effective, mild reaction conditions, good for coupling with aryl iodides. | researchgate.net |

Functionalization Strategies for the Trichlorophenyl Moiety in Analogous Compounds

The trichlorophenyl group in analogues of 2,4,6-trichlorophenyl acetoacetate offers several avenues for further chemical modification, allowing for the synthesis of a library of related compounds. Functionalization strategies typically target the chlorine atoms or the aromatic ring itself.

One of the primary methods for modifying the trichlorophenyl ring is through nucleophilic aromatic substitution (SNAr). The three electron-withdrawing chlorine atoms, along with their meta-arrangement, activate the ring towards attack by nucleophiles. This allows for the stepwise replacement of the chlorine atoms. A well-studied analogue for this type of reactivity is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the reactivity of the chlorine atoms is highly dependent on the reaction temperature. This allows for controlled, sequential substitution by different nucleophiles, a strategy that can be conceptually applied to other polychlorinated aromatic systems.

Another powerful strategy for functionalizing the trichlorophenyl moiety is through transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon or carbon-heteroatom bonds at the positions of the chlorine atoms. These reactions would typically involve a palladium or copper catalyst to couple the trichlorophenyl core with boronic acids, terminal alkynes, or amines, respectively. This approach enables the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and amino groups, onto the aromatic ring.

Furthermore, the trichlorophenyl group itself can be synthesized from a precursor molecule, allowing for the introduction of functionality at an earlier stage. For example, the directed ortho-metalation of a substituted benzene (B151609) ring, followed by chlorination, can provide a route to specifically substituted chlorophenyl compounds.

The development of CO surrogates, such as 2,4,6-trichlorophenyl formate (B1220265), highlights the utility of the 2,4,6-trichlorophenol (B30397) moiety in facilitating other chemical transformations. orgsyn.org This reagent, which generates carbon monoxide under mild conditions, is used in palladium-catalyzed carbonylation reactions, demonstrating the influence of the trichlorophenyl group on the reactivity of the formate ester. orgsyn.org

Structure-Reactivity Relationships in Related Trichlorinated Aromatic Compounds

The chemical reactivity of trichlorinated aromatic compounds, like the 2,4,6-trichlorophenyl moiety, is fundamentally governed by the electronic and steric effects of the chlorine substituents. Understanding these structure-reactivity relationships is crucial for predicting the behavior of these compounds in chemical reactions.

The three chlorine atoms on the phenyl ring are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (SNAr). The positions of the chlorine atoms are also critical. In a 2,4,6-substituted pattern, the inductive effects are additive, leading to a highly electron-deficient ring.

Computational studies using density functional theory (DFT) have been employed to quantify the reactivity of chlorinated benzenes. ucalgary.ca These studies calculate global and local reactivity descriptors to predict the reactive nature and sites of these molecules.

Electrophilicity Index (ω): This global descriptor measures the ability of a molecule to accept electrons. An increase in the number of chlorine substituents generally leads to a higher electrophilicity index, indicating increased reactivity towards nucleophiles. ucalgary.ca

Local Philicity (ωk): This local descriptor identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack. For chlorobenzenes, these calculations can pinpoint which carbon atoms are most susceptible to nucleophilic attack.

Nucleus-Independent Chemical Shift (NICS): This descriptor is used to analyze the effect of chlorine substitution on the aromaticity of the benzene ring. ucalgary.ca

Table 2: Conceptual Structure-Reactivity Effects in Chlorinated Benzenes

| Structural Feature | Electronic Effect | Impact on Reactivity | Predicted Outcome |

|---|---|---|---|

| Single Chlorine Substituent | Inductively electron-withdrawing, weakly resonance-donating | Deactivates the ring towards EAS; directs incoming electrophiles to ortho/para positions | Slower EAS compared to benzene |

| Multiple Chlorine Substituents | Strongly electron-withdrawing (additive inductive effect) | Significantly deactivates the ring towards EAS; activates the ring for SNAr | Very slow or no EAS; feasible SNAr with strong nucleophiles |

| 2,4,6-Trichloro Substitution | Symmetrical, strong inductive withdrawal | High electrophilicity of the aromatic ring | Increased susceptibility to nucleophilic attack at C1, C3, and C5 |

Exploration of Bioisosteric Analogues and Their Chemical Properties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in chemical research. researchgate.net Exploring bioisosteric analogues of this compound can lead to new compounds with modulated properties such as stability, solubility, and reactivity. This exploration can target either the trichlorophenyl moiety or the acetoacetate group.

Bioisosteres for the 2,4,6-Trichlorophenyl Moiety:

The trichlorophenyl group is a lipophilic, electron-poor aromatic system. Classical and non-classical bioisosteres can be considered to mimic or alter these properties.

Halogen Substitution: Replacing the chlorine atoms with other halogens (F, Br, I) would create analogues with different steric and electronic profiles. For example, fluorine is smaller and more electronegative, while bromine and iodine are larger and more polarizable. A 4-fluorophenyl group is a common bioisostere for a phenyl ring. organic-chemistry.org

Other Electron-Withdrawing Groups: Groups like trifluoromethyl (-CF₃) or cyano (-CN) can be used to replace one or more chlorine atoms to maintain or enhance the electron-deficient nature of the ring. The trifluoromethyl group is often used as a bioisostere for a t-butyl group but also shares properties with chlorine in terms of its electronic effect. organic-chemistry.org

Heterocyclic Rings: Replacing the trichlorophenyl ring with a substituted pyridine (B92270), pyrimidine (B1678525), or other electron-deficient heterocycle can mimic its electronic properties and introduce new interaction points (e.g., for hydrogen bonding). For instance, a pyridyl or thiophene (B33073) ring can sometimes serve as a bioisostere for a phenyl ring. organic-chemistry.org

Bioisosteres for the Acetoacetate Moiety:

The acetoacetate group is a β-keto ester, which exists in equilibrium with its enol tautomer. Its chemical properties are defined by the reactivity of the ketone, the ester, and the acidic α-hydrogens.

Alternative β-Dicarbonyl Compounds: Replacing the acetoacetate with other β-diketones or β-keto amides would alter the reactivity and hydrogen bonding capabilities. For example, a β-keto amide would introduce a hydrogen bond donor (the N-H group).

Replacement of the Ketone: The ketone functionality could be replaced with other electron-withdrawing groups that can stabilize an α-anion, such as a nitrile (to form a β-cyano ester) or a sulfone.

Replacement of the Ester: The ester group can be replaced by other functionalities like a carboxylic acid, an amide, or a hydroxamic acid. These changes would significantly alter the acidity, polarity, and metabolic stability of the molecule. For example, sulfonamides are well-known bioisosteres for carboxylic acids.

The synthesis of these bioisosteric analogues would follow established synthetic routes. For example, the synthesis of a trifluoromethyl-substituted phenylacetoacetate would involve the coupling of the corresponding trifluoromethyl-substituted aryl halide with an acetoacetate ester, using the methods described in section 8.1. The chemical properties of these analogues, such as their pKa, lipophilicity (logP), and susceptibility to hydrolysis or decarboxylation, would then be characterized to understand the impact of the bioisosteric replacement.

Table 3: Potential Bioisosteric Replacements and Their Predicted Chemical Property Changes

| Original Group | Bioisosteric Replacement | Rationale | Predicted Impact on Chemical Properties | Reference |

|---|---|---|---|---|

| 2,4,6-Trichlorophenyl | 2,4,6-Trifluorophenyl | Maintain electron-deficient character, alter sterics and lipophilicity | Increased metabolic stability, altered reactivity in SNAr | |

| 2,4,6-Trichlorophenyl | 4-Trifluoromethylphenyl | Mimic strong electron-withdrawing effect | High lipophilicity, resistance to oxidative metabolism | organic-chemistry.org |

| 2,4,6-Trichlorophenyl | Pyridyl or Pyrimidinyl | Mimic electron-deficient aromatic ring, introduce H-bond acceptor | Increased polarity and solubility, altered stacking interactions | organic-chemistry.org, |

| Acetoacetate (Ester) | Acetoacetamide (Amide) | Replace ester with amide to alter H-bonding and stability | Increased metabolic stability to hydrolysis, introduces H-bond donor | researchgate.net |

| Acetoacetate (β-Keto) | β-Cyano Ester | Replace ketone with another α-activating group | Altered acidity of α-proton, different reactivity profile | organic-chemistry.org |

Emerging Research Avenues and Future Directions for 2,4,6 Trichlorophenyl Acetoacetate Studies

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals is undergoing a paradigm shift, with a move towards continuous manufacturing processes that offer enhanced control, safety, and efficiency over traditional batch methods. The integration of 2,4,6-trichlorophenyl acetoacetate (B1235776) synthesis into flow chemistry and automated platforms represents a significant area for future research.

Flow Chemistry: Continuous flow synthesis offers numerous advantages for the production of 2,4,6-trichlorophenyl acetoacetate. thieme-connect.comthieme-connect.com The precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. A developed flow reaction for β-keto ester synthesis from aldehydes and diazoacetates using a heterogeneous catalyst has shown high yields for various functional groups. thieme-connect.com This methodology could be adapted for the continuous production of this compound. The use of packed-bed reactors with immobilized catalysts could further streamline the process, allowing for easy separation and catalyst recycling.

Automated Synthesis Platforms: Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation and optimization. sigmaaldrich.comresearchgate.netchemspeed.commit.edu These systems can perform entire synthesis workflows, from reagent addition and reaction monitoring to purification and analysis, with minimal human intervention. sigmaaldrich.com By employing automated platforms, researchers can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. This approach would significantly accelerate the development of more efficient and robust synthetic protocols. mit.edu Moreover, automated systems can facilitate the creation of libraries of related compounds for structure-activity relationship studies. chemspeed.com

| Technology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved yield and purity, better process control, potential for scalability. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, library synthesis. |

Sustainable Synthesis and Green Chemistry Innovations for its Production and Utilization

In line with the growing emphasis on environmentally benign chemical processes, future research will undoubtedly focus on developing sustainable and green methods for the synthesis and application of this compound.

Green Synthesis Routes: Traditional methods for the synthesis of esters often involve the use of hazardous reagents and generate significant waste. Future research is expected to explore greener alternatives for the production of this compound. This includes the use of solvent-free reaction conditions, microwave-assisted synthesis, and the development of recyclable catalysts. jetir.orgresearchgate.net For instance, the synthesis of phenolic esters has been achieved under solvent-free conditions by simply monitoring the temperature. jetir.org